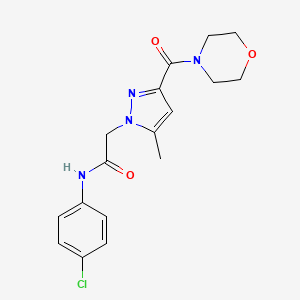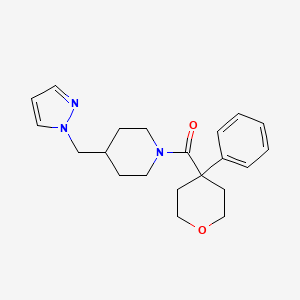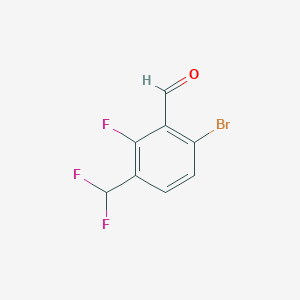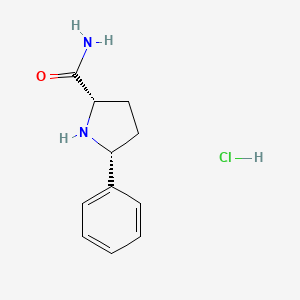
4(1H)-Pyridone, 2,6-dimethyl-1-phenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyridone, 2,6-dimethyl-1-phenyl-, hydrochloride is a chemical compound that belongs to the class of pyridone derivatives. It is widely used in scientific research as a tool to study various biological processes. This compound has gained significant attention due to its unique properties and potential applications in the field of medicinal chemistry.
科学的研究の応用
Synthetic Relevance and Biological Activity
3,4-Dihydro-2(1H)-pyridones, including derivatives like 4(1H)-Pyridone, 2,6-dimethyl-1-phenyl-, hydrochloride, are privileged structures due to their biological activity across a broad range of targets and their importance as synthetic precursors for various compounds with significant biological activity. The synthesis methods for these heterocycles range from conventional multicomponent procedures to nonconventional techniques that align with green chemistry principles by eliminating solvent use. This class of compounds has demonstrated biological activities including vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal properties, showcasing their potential in medicinal chemistry (Chalán-Gualán et al., 2022).
Antimalarial Activity
4(1H)-Pyridone derivatives are at the forefront of research for the development of next-generation antimalarials due to their activity against multiple stages of the malaria parasite. Unlike most common antimalarial chemotypes that target only the erythrocytic stages of P. falciparum, these compounds offer potential treatments for the blood stages of multidrug-resistant P. falciparum malaria, can eradicate dormant exoerythro stages of relapsing malaria species (P. vivax), and prevent transmission of infectious gametocytes to mosquitoes. Despite challenges such as poor physicochemical properties, these compounds hold promise for significantly enhancing current malaria elimination efforts and having a global public health impact (Asakawa & Manetsch, 2021).
Synthetic Routes and Pharmacological Activity
The synthesis, natural occurrence, and biological activities of 2-pyridone derivatives are well-documented, indicating their high reactivity and utility as building blocks for preparing various classes of compounds due to their selective transformations with different reagents. These compounds have been derived from natural sources and are known for their significant biological and medical applications, suggesting their potential in the design of novel, highly effective pharmaceuticals with a broad spectrum of bioresponses. The literature review on these derivatives emphasizes their synthetic potential and the possibility of being used in the development of new pharmaceuticals (VijeyAanandhi et al., 2017).
特性
IUPAC Name |
2,6-dimethyl-1-phenylpyridin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-10-8-13(15)9-11(2)14(10)12-6-4-3-5-7-12;/h3-9H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPOPNFRSFUXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1C2=CC=CC=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103206-23-1 |
Source


|
| Record name | 2,6-DIMETHYL-1-PHENYL-4(1H)-PYRIDONE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2475223.png)





![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2475231.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2475233.png)
![(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2475234.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2475236.png)

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2475239.png)
![N-(3-Chloro-4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2475240.png)